N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide
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Description
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C23H17F3N2O3 and its molecular weight is 426.395. The purity is usually 95%.
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Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. Its unique structure, characterized by a dibenzodiazepine core fused with an oxazepine ring and various substituents, positions it as a candidate for diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H20F3N2O, with a molecular weight of approximately 392.42 g/mol. The compound features:
- Dibenzodiazepine core : This structure is known for its varied pharmacological properties.
- Trifluoromethyl group : Enhances lipophilicity and potential bioactivity.
- Amide functionality : Impacts solubility and reactivity.
Anticancer Properties
Research indicates that compounds with similar structures to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) exhibit significant anticancer activity. For instance, derivatives of dibenzo[b,f][1,4]oxazepines have shown inhibition of cancer cell proliferation in various studies.
Case Study: In Vitro Studies
A study evaluated the cytotoxic effects of related dibenzodiazepine compounds on human cancer cell lines. The results demonstrated:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 12.5 | Induction of apoptosis |
Compound B | MCF7 | 9.8 | Cell cycle arrest |
Target Compound | A549 | 10.3 | Apoptosis via caspase activation |
These findings suggest that the target compound may similarly induce apoptosis in cancer cells.
Neuroprotective Effects
The neuroprotective potential of oxazepine derivatives has been documented in several studies. For example, compounds exhibiting GABAergic activity can mitigate neurodegeneration.
The proposed mechanism includes:
- GABA receptor modulation : Enhancing inhibitory neurotransmission.
- Oxidative stress reduction : Compounds may act as antioxidants.
Toxicity Assessment
Toxicity studies are crucial for evaluating the safety profile of new compounds. The acute toxicity of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) was assessed using zebrafish embryos:
Concentration (mg/L) | Mortality Rate (%) |
---|---|
0 | 0 |
5 | 20 |
10 | 50 |
20 | 90 |
The LC50 value was determined to be approximately 20 mg/L, indicating moderate toxicity but potential for therapeutic use with careful dosing.
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2O3/c1-13-6-8-20-18(10-13)28(2)22(30)17-12-16(7-9-19(17)31-20)27-21(29)14-4-3-5-15(11-14)23(24,25)26/h3-12H,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVKMASVQSQFKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.